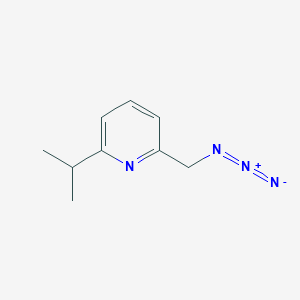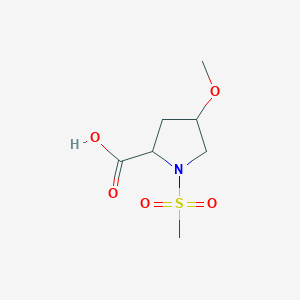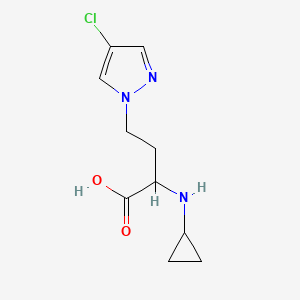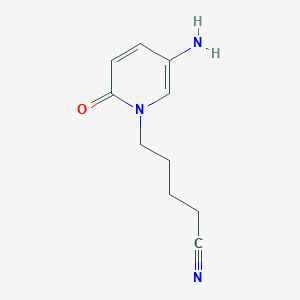![molecular formula C9H14N2O3 B13542220 Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate is a bicyclic compound that contains nitrogen atoms within its structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural features and potential biological activities . The presence of the diazabicyclo scaffold makes it an interesting target for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains the necessary stereochemical information. This precursor undergoes a series of transformations, including cyclization and functional group modifications, to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the ethyl ester and the diazabicyclo scaffold distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-9(13)7-5-3-4-6(10-5)8(12)11-7/h5-7,10H,2-4H2,1H3,(H,11,12)/t5-,6+,7+/m0/s1 |
Clé InChI |
CMPCSAHAKWAZGM-RRKCRQDMSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](N2)C(=O)N1 |
SMILES canonique |
CCOC(=O)C1C2CCC(N2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)

![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)


![tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate](/img/structure/B13542189.png)

![4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13542191.png)

